1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
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Overview
Description
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C11H8F3N and a molecular weight of 211.19 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a nitrile group
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile typically involves the following steps:
Cyclopropanation Reaction: The starting material, 4-(trifluoromethyl)benzyl chloride, undergoes a cyclopropanation reaction with a suitable reagent such as diazomethane or a similar carbene precursor to form the cyclopropane ring.
Nitrile Introduction: The resulting cyclopropane derivative is then subjected to a cyanation reaction using reagents like sodium cyanide or potassium cyanide to introduce the nitrile group.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine or other reduced forms.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile can be compared with similar compounds, such as:
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can influence its reactivity and biological activity.
1-(4-Fluorophenyl)cyclopropanecarbonitrile: The presence of a single fluorine atom instead of a trifluoromethyl group results in different chemical and physical properties.
1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile: The dimethoxy groups can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLHDYUQTLHLHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924770 |
Source
|
Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-61-5 |
Source
|
Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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